Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
CAS No.: 2551116-39-1
Cat. No.: VC4341321
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551116-39-1 |
|---|---|
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.41 |
| IUPAC Name | benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |
| Standard InChI Key | YQOWABGRSXDGRX-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position with a benzenesulfonyl group (-SO₂C₆H₅) and at the 1-position with a benzyloxycarbonyl (Cbz) group. The benzenesulfonyl moiety introduces electron-withdrawing characteristics, enhancing stability and influencing reactivity in cross-coupling reactions . The benzyl ester provides a protective group that can be selectively removed under mild conditions, facilitating downstream functionalization .
The IUPAC name, benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate, is derived systematically from this structure. Key spectroscopic identifiers include:
Physicochemical Characteristics
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Appearance: Typically isolated as a colorless to pale yellow oil .
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Solubility: Exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) and limited solubility in water .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester and sulfonyl groups .
Synthesis and Optimization
General Synthetic Routes
The synthesis of benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate typically involves multi-step protocols:
Pyrrolidine Functionalization
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Core Formation: Pyrrolidine is first protected at the 1-position with a benzyloxycarbonyl group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
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Sulfonylation: The 2-position is sulfonylated using benzenesulfonyl chloride under basic conditions. This step often employs dichloromethane (DCM) as a solvent and requires careful temperature control to avoid side reactions .
Example Protocol
A solution of pyrrolidine (1.0 equiv) in DCM is treated with triethylamine (2.0 equiv) and benzyl chloroformate (1.1 equiv) at 0°C. After stirring for 12 hours, benzenesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is warmed to room temperature. The product is isolated via column chromatography (hexanes/EtOAc) .
Alternative Approaches
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Copper-Catalyzed Coupling: Recent methods utilize Cu(OTf)₂ and 1,10-phenanthroline in DCE to facilitate coupling between potassium benzyl trifluoroborates and sulfonylated intermediates .
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Palladium-Mediated Cross-Coupling: Arylation of pre-sulfonylated pyrrolidines with aryl halides using Pd₂(dba)₃ and SPhos ligands achieves higher yields (up to 99%) .
Yield Optimization
| Condition | Yield (%) | Reference |
|---|---|---|
| Traditional sulfonylation | 65–75 | |
| Cu(OTf)₂ catalysis | 85–90 | |
| Pd₂(dba)₃/SPhos system | 95–99 |
Optimized protocols emphasize inert atmospheres, anhydrous solvents, and stoichiometric control to minimize byproducts like over-sulfonylated species .
Applications in Medicinal Chemistry
Intermediate for Neuroactive Agents
The pyrrolidine scaffold is a common motif in neuromodulators. Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate serves as a precursor to:
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Dopamine Receptor Modulators: Structural analogs exhibit affinity for D₂ and D₃ receptors, with IC₅₀ values < 100 nM in preclinical models .
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σ-1 Receptor Ligands: Sulfonamide derivatives demonstrate anticonvulsant activity in rodent assays, likely due to σ-1-mediated calcium channel modulation .
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl variant | EGFR | 1.2 | |
| Trifluoromethyl analogue | JAK1 | 0.8 | |
| Methoxy-substituted | σ-1 Receptor | 0.05 |
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Sulfonyl Group: Critical for target binding; replacement with methylsulfonyl decreases potency by >50% .
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Benzyl Ester: Removal (via hydrogenolysis) yields primary amines that can be further functionalized for improved blood-brain barrier penetration .
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems could enhance scalability and reduce reaction times for large-scale production .
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Enzymatic Resolution: Chiral catalysts (e.g., lipases) may enable enantioselective synthesis of (R)- and (S)-isomers for targeted therapies .
Therapeutic Exploration
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